![molecular formula C20H25N3O6 B14615598 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline CAS No. 57463-37-3](/img/structure/B14615598.png)
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline is a chemical compound known for its role as a potent inhibitor of prolidase, a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . This compound is also used in the synthesis of N-(L-Prolyl)-β-alanine, a derivative of the naturally occurring beta amino acid β-Alanine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Cbz) group, followed by coupling with L-proline and L-proline derivatives. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high purity and yield. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used to remove the benzyloxycarbonyl group.
Substitution: Reagents like trifluoroacetic acid (TFA) are used for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions include free amine derivatives, oxidized products, and substituted compounds with various functional groups .
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as an inhibitor in enzymatic studies.
Biology: The compound is employed in studies involving prolidase inhibition, which is crucial for understanding collagen metabolism and related disorders.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting prolidase-related diseases.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline involves the inhibition of prolidase, an enzyme responsible for cleaving dipeptides with a C-terminal prolyl and hydroxylprolyl residue. By inhibiting prolidase, the compound affects collagen metabolism and has potential therapeutic implications for diseases related to collagen degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyloxycarbonyl-L-proline: A similar compound used as a prolidase inhibitor and in peptide synthesis.
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Another derivative with similar inhibitory properties.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline is unique due to its specific inhibitory action on prolidase and its role in the synthesis of β-Alanine derivatives. Its structural configuration and functional groups make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
57463-37-3 |
|---|---|
Molekularformel |
C20H25N3O6 |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H25N3O6/c24-17(12-21-20(28)29-13-14-6-2-1-3-7-14)22-10-4-8-15(22)18(25)23-11-5-9-16(23)19(26)27/h1-3,6-7,15-16H,4-5,8-13H2,(H,21,28)(H,26,27)/t15-,16-/m0/s1 |
InChI-Schlüssel |
ZGWFVLWVBXRMLG-HOTGVXAUSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)

![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

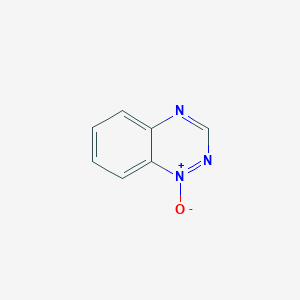
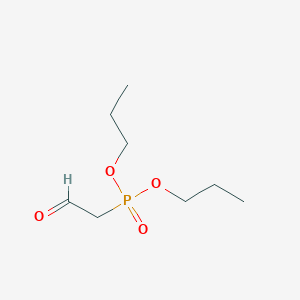
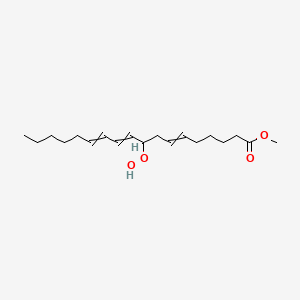

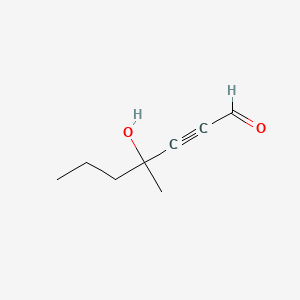
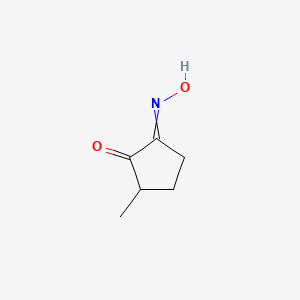
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
